molecular formula C11H11N3O2 B11889373 N-(1-Acetyl-1H-indazol-6-yl)acetamide CAS No. 95091-98-8

N-(1-Acetyl-1H-indazol-6-yl)acetamide

Cat. No.: B11889373
CAS No.: 95091-98-8
M. Wt: 217.22 g/mol
InChI Key: XUFUTLBIDZQCRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetyl-1H-indazol-6-yl)acetamide typically involves the acylation of indazole derivatives. One common method includes the reaction of 1-acetyl-1H-indazole with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar acylation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-1H-indazol-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which exhibit enhanced biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(1-Acetyl-1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various signaling pathways, leading to its therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A parent compound with similar biological activities.

    1-Acetyl-1H-indazole: A precursor in the synthesis of N-(1-Acetyl-1H-indazol-6-yl)acetamide.

    N-(1-Acetyl-1H-indazol-3-yl)acetamide: A structural isomer with distinct properties

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

CAS No.

95091-98-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(1-acetylindazol-6-yl)acetamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)13-10-4-3-9-6-12-14(8(2)16)11(9)5-10/h3-6H,1-2H3,(H,13,15)

InChI Key

XUFUTLBIDZQCRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=NN2C(=O)C

Origin of Product

United States

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